n-Tridecyl-phosphocholine

Übersicht

Beschreibung

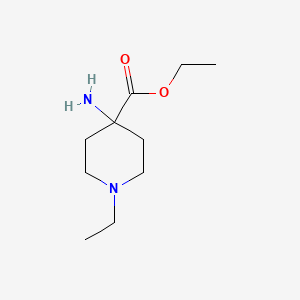

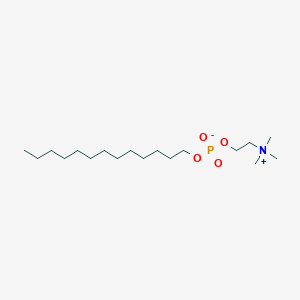

N-Tridecyl-phosphocholine, also known as Fos-choline-13, is a novel class of detergents well suited for the solubilization, stabilization, and purification of membrane proteins . It is often used in the screening of the best-suited detergent for a given application .

Synthesis Analysis

This compound is involved in the synthesis of phosphatidylcholine, a major component of the eukaryotic membrane . It plays a crucial role in maintaining membrane integrity . A small-scale plasma membrane isolation protocol has been developed for the characterization of Candida albicans ABC (ATP-binding cassette) protein Cdr1, overexpressed in Saccharomyces cerevisiae .Chemical Reactions Analysis

This compound is involved in the enzymatic acylation of lysophospholipids . It also participates in the non-enzymatic synthesis of natural diacylphospholipids by transacylation in water .Wissenschaftliche Forschungsanwendungen

Mode of Action in Fungicides

n-Tridecyl-phosphocholine, as an active component in fungicides like Tridemorph, is known for its ability to inhibit sterol biosynthesis in various organisms. At higher concentrations, it causes direct membrane damage. In studies of fungal diseases, Tridemorph has shown to inhibit specific enzymes involved in sterol pathways, indicating a potential application in controlling plant diseases caused by fungi (Kerkenaar, 1983).

Role in Phosphatidylcholine Synthesis

This compound derivatives play a crucial role in lipid metabolism, specifically in phosphatidylcholine synthesis. Phosphocholine cytidylyltransferase, a key regulatory enzyme in this pathway, is influenced by various lipid types and properties. Research has shown that enzyme activation can be controlled by altering the surface potential and lipid composition of membranes, highlighting the importance of this compound related compounds in cellular lipid regulation (Cornell, 1991).

Antineoplastic Properties

Compounds related to this compound, like hexadecylphosphocholine, have demonstrated antineoplastic properties. Studies have shown their efficacy in topical treatments for cutaneous lymphomas. These compounds inhibit tumor cell growth and may possess immunoregulatory properties, making them a potential therapeutic option for certain types of skin cancers (Dummer et al., 1993).

Dietary Contributions to Phospholipid Metabolism

The study of ether-linked phospholipids, including this compound derivatives, in meats and fish has revealed their significant role in human diet and metabolism. These compounds contribute to the production of biologically active molecules like platelet-activating factor, influencing the lipid composition of tissues and potentially affecting biological responses mediated by ether lipid mediators (Blank et al., 1992).

Wirkmechanismus

Target of Action

n-Tridecyl-phosphocholine is a type of phosphocholine, a class of compounds that play a crucial role in the solubilization, stabilization, and purification of membrane proteins . These membrane proteins are the primary targets of this compound. They are essential for various cellular functions, including signal transduction, transport of molecules, and cell adhesion .

Mode of Action

The mode of action of this compound involves its interaction with these membrane proteins. As a detergent, it aids in the solubilization of these proteins, thereby facilitating their stabilization and purification . This interaction results in changes in the structure and function of the membrane proteins, which can have significant effects on cellular processes .

Biochemical Pathways

This compound is involved in the biosynthesis of phosphatidylcholine (PtdCho), a major component of cell membranes . The therapeutic action of similar compounds, like citicoline, is thought to be caused by stimulation of PtdCho synthesis in the injured brain . This compound might enhance the reconstruction of PtdCho and sphingomyelin, but could also act by inhibiting destructive processes .

Pharmacokinetics

It’s known that the compound has a molecular weight of 3655 g/mol

Result of Action

The result of this compound’s action is the stabilization and purification of membrane proteins . This can have significant effects at the molecular and cellular levels, influencing various cellular processes. For instance, the enhancement of PtdCho and sphingomyelin synthesis can contribute to the repair of cell membranes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is well-suited for the solubilization, stabilization, and purification of membrane proteins, suggesting that it may perform optimally in environments where these proteins are present .

Zukünftige Richtungen

The roles of choline and choline-containing phospholipids (CCPLs) like n-Tridecyl-phosphocholine in the maintenance and progress of neurovascular unit (NVU) integrity are being actively researched . The interesting results obtained with some CCPLs, in particular with α-GPC, probably would justify reconsideration of the most promising molecules in larger attentively controlled studies .

Biochemische Analyse

Biochemical Properties

n-Tridecyl-phosphocholine plays a significant role in biochemical reactions. It is involved in the synthesis of phosphatidylcholine (PC), a major membrane constituent . The enzymes that convert choline to acetylcholine (ACh) [choline acetyltransferase (ChAT)] and PC’s precursor phosphocholine [choline kinase (CK)] interact with this compound .

Cellular Effects

This compound influences various types of cells and cellular processes. It is essential for the neurotransmitter acetylcholine (ACh) and the major membrane constituent phosphatidylcholine (PC), both of which have significant impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It is involved in the conversion of choline to ACh and phosphocholine, influencing the formation and release of ACh . It also plays a role in the synthesis of PC, a major component of cell membranes .

Metabolic Pathways

This pathway regulates the balance between phospholipids and neutral lipids .

Eigenschaften

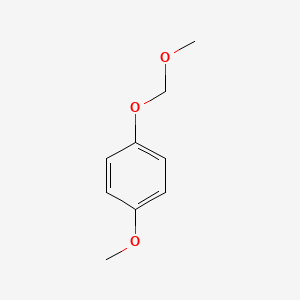

IUPAC Name |

tridecyl 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H40NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-17-22-24(20,21)23-18-16-19(2,3)4/h5-18H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNGLXNDFDHCOAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H40NO4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(2-Oxocyclopentyl)oxy]-2H-1-benzopyran-2-one; min. 98%](/img/structure/B6361439.png)